2,6-Dibromo-4-(1,1-dimethylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol is an organic compound with the molecular formula C11H14Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a 1,1-dimethylpropyl group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1,1-dimethylpropyl)phenol typically involves the bromination of 4-(1,1-dimethylpropyl)phenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Debrominated phenol derivatives.
Substitution: Amino or alkyl-substituted phenol derivatives.
Scientific Research Applications
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(1,1-dimethylpropyl)phenol involves its interaction with biological molecules, such as proteins and enzymes. The bromine atoms and the phenolic group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity and disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Another brominated phenol with bromine atoms at the 2 and 4 positions.
2,6-Dibromophenol: A simpler analog with bromine atoms at the 2 and 6 positions but lacking the 1,1-dimethylpropyl group.
4-(1,1-Dimethylpropyl)phenol: A non-brominated analog with only the 1,1-dimethylpropyl group.
Uniqueness
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol is unique due to the presence of both bromine atoms and the 1,1-dimethylpropyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dibromo-4-(2-methylbutan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-4-11(2,3)7-5-8(12)10(14)9(13)6-7/h5-6,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVTUCNNHKLASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.